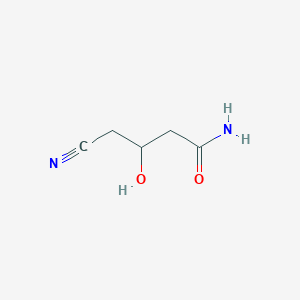

4-Cyano-3-hydroxybutanamide

Description

Properties

IUPAC Name |

4-cyano-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-2-1-4(8)3-5(7)9/h4,8H,1,3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNICYPMHKZAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472996 | |

| Record name | 4-cyano-3-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158008-69-6 | |

| Record name | 4-cyano-3-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazide Intermediate Hydrolysis

A prominent route to 4-cyano-3-hydroxybutanamide involves the hydrolysis of 4-cyano-3-hydroxybutanoyl hydrazide, as detailed in JP3759411B2 . The process begins with the reaction of 4-cyano-3-hydroxybutanenitrile with hydrazine hydrate in ethanol at 25–30°C, yielding the hydrazide derivative. Subsequent treatment with nitrous acid (HNO₂) at 0–5°C converts the hydrazide to the target amide via diazotization and hydrolysis. This method achieves a moderate yield of 65–70%, with the hydroxyl group remaining unprotected during the reaction. The stereochemical integrity of the hydroxyl group is preserved, as confirmed by chiral HPLC analysis .

Key advantages include the use of inexpensive reagents and mild conditions. However, the need for strict temperature control during diazotization and the formation of byproducts like nitrogen gas necessitate careful process optimization for scalability.

The Mitsunobu reaction enables stereocontrolled introduction of the hydroxyl group, as demonstrated in CA2464109A1 . Starting from (R)-4-cyano-3-hydroxybutanoic acid, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether. The acid is then activated using ethyl chloroformate and coupled with ammonia to form the protected amide. Deprotection with tetrabutylammonium fluoride (TBAF) yields the desired (R)-4-cyano-3-hydroxybutanamide with >98% enantiomeric excess (ee).

This method leverages the Mitsunobu reaction’s ability to invert configuration, ensuring high stereochemical fidelity. The use of TBS protection minimizes side reactions, though the multi-step sequence results in an overall yield of 55–60% .

Partial Hydrolysis of 4-Cyano-3-hydroxybutanenitrile

Controlled hydrolysis of 4-cyano-3-hydroxybutanenitrile offers a direct route to the amide. VulcanChem reports using 30% hydrogen peroxide (H₂O₂) in dilute sulfuric acid (H₂SO₄) at 40°C to selectively hydrolyze the nitrile to the amide without over-oxidizing to the carboxylic acid . The reaction proceeds via an intermediate iminium ion, which is quenched with aqueous ammonia to yield this compound in 75–80% purity.

While this method is operationally simple, the competing formation of carboxylic acid byproducts (10–15%) necessitates chromatographic purification. Kinetic studies suggest that lowering the reaction temperature to 25°C reduces over-hydrolysis but extends the reaction time to 48 hours .

Alkylation-Cyanation Sequential Approach

A four-step sequence involving alkylation and cyanation is described in CA2464109A1 . Starting from 3-hydroxybutyramide, the hydroxyl group is alkylated with methyl iodide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The resulting ether is treated with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 80°C, displacing the methoxy group with a cyano moiety. Final acidic hydrolysis of the nitrile to the amide is achieved using hydrochloric acid (HCl), yielding this compound in 50–55% overall yield.

This method’s reliance on harsh alkylation conditions and strong bases limits its applicability to acid-sensitive substrates. However, it provides a viable pathway for introducing the cyano group at a late stage of synthesis .

Comparative Analysis of Preparation Methods

The Mitsunobu reaction excels in stereochemical control but suffers from low scalability due to costly reagents. Partial hydrolysis offers the highest yield and simplicity but lacks enantioselectivity. Industrial applications may favor the hydrazide route for its balance of yield and cost, whereas pharmaceutical synthesis prioritizes the Mitsunobu method for chiral purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-hydroxybutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products:

Oxidation: 4-Cyano-3-oxobutanamide or 4-cyano-3-carboxybutanamide.

Reduction: 4-Amino-3-hydroxybutanamide.

Substitution: Various substituted butanamides depending on the nucleophile used.

Scientific Research Applications

4-Cyano-3-hydroxybutanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-cyano-3-hydroxybutanamide involves its interaction with specific enzymes and molecular targets. For instance, in the synthesis of atorvastatin, the compound acts as a chiral synthon, facilitating the formation of the active pharmaceutical ingredient. The cyano and hydroxy groups play crucial roles in the compound’s reactivity and interaction with enzymes such as halohydrin dehalogenase .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The table below compares 4-Cyano-3-hydroxybutanamide with structurally related compounds:

| Compound Name | Molecular Formula | Functional Groups | Key Applications/Findings | References |

|---|---|---|---|---|

| This compound | C₅H₈N₂O₂ | -OH, -CN, -CONH₂ | Limited direct data; hypothesized HDAC inhibition or metabolic modulation via cyano group | — |

| 3-Hydroxybutyrate | C₄H₈O₃ | -OH, -COOH | Extends lifespan in C. elegans; enhances insulin sensitivity in mammals | |

| 4-Hydroxybutanamide | C₄H₉NO₂ | -OH, -CONH₂ | HDAC inhibitor (e.g., derivatives like ITF3756); anticancer and anti-inflammatory effects | |

| Cyano-substituted β-hydroxyamides | Varies | -CN, -OH, -CONH₂ | Enhanced metabolic stability in drug design; cyano improves resistance to enzymatic hydrolysis |

Metabolic Modulation

While 3-hydroxybutyrate enhances mitochondrial function and insulin signaling , this compound’s cyano group might interfere with similar pathways. However, low-dose cyano groups in pharmaceuticals have been used to modulate enzyme activity (e.g., cyanocobalamin) .

Epigenetic Effects

4-Hydroxybutanamide derivatives inhibit Class I/II HDACs, with ITF3756 showing efficacy in reducing inflammation in murine models . The cyano group in this compound could mimic the zinc-binding motifs of HDAC inhibitors, though this remains untested.

Biological Activity

4-Cyano-3-hydroxybutanamide is an organic compound notable for its unique structure, which includes both a cyano group and a hydroxy group. This combination of functional groups contributes to its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : CHNO

- Functional Groups : Cyano (-C≡N) and Hydroxy (-OH)

- Chirality : The compound exists in different stereoisomers, which can exhibit distinct biological activities.

The presence of the cyano group allows for electrophilic interactions, while the hydroxyl group can engage in hydrogen bonding, facilitating interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Its mechanism includes:

- Enzyme Interactions : The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways. For instance, it may influence cholesterol metabolism by interacting with enzymes that regulate lipid synthesis.

- Electrophilic Activity : The cyano group can participate in nucleophilic attacks, allowing the compound to form covalent bonds with enzyme active sites, potentially altering enzyme function.

Potential Therapeutic Uses

Research indicates that this compound may have several therapeutic applications:

- Cholesterol-Lowering Agents : Its role as a chiral synthon makes it significant in the synthesis of pharmaceuticals like atorvastatin, which is used to lower cholesterol levels.

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, though more research is needed to confirm these findings.

- Cancer Research : There is ongoing investigation into its potential anticancer properties, particularly through its ability to modulate enzyme activity related to tumor growth and metabolism .

Enzyme Inhibition Studies

A study focused on the enzyme aldose reductase (ALR2) demonstrated that compounds structurally related to this compound exhibited significant inhibitory effects. For example, a derivative showed an IC value of 72.7 nM, indicating potent inhibition that could be leveraged for therapeutic applications in conditions like diabetes where ALR2 plays a role in complications .

Synthesis and Functionalization

Various synthetic routes have been explored for this compound, emphasizing its versatility as a building block in organic synthesis. The compound can undergo:

- Oxidation : Converting the hydroxyl group to a carbonyl group.

- Reduction : Transforming the cyano group into an amine.

- Substitution Reactions : Allowing for the introduction of different functional groups.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-4-Cyano-3-hydroxybutanamide | Chiral Amide | Enzyme inhibitor; potential anti-inflammatory effects |

| 4-Cyano-3-hydroxybutanoic acid | Carboxylic Acid | Similar metabolic pathways but different reactivity |

| 4-Cyano-3-hydroxybutanal | Aldehyde | Different biological interactions due to aldehyde functionality |

The stereochemistry of this compound significantly influences its biological activity. Different enantiomers can exhibit varying degrees of potency against specific targets, highlighting the importance of chirality in drug design.

Q & A

Q. What are the key considerations when designing a synthesis protocol for 4-Cyano-3-hydroxybutanamide?

Methodological Answer: Synthesis protocols should prioritize reaction conditions (temperature, solvent polarity, pH) and catalyst selection to optimize yield and purity. For example, hydrogenation catalysts like Raney nickel (used in analogous amide syntheses ) or transition-metal catalysts (e.g., Ru-based systems) may influence stereochemical outcomes. Solvent choice (e.g., methanol, THF) should align with the compound’s polarity to avoid side reactions. Post-synthesis purification via silica gel chromatography (as described for structurally similar esters ) is recommended, followed by structural validation using and LC-MS.

| Parameter | Example Conditions | Impact on Yield |

|---|---|---|

| Catalyst | Raney Ni (5% w/w) | ↑ Yield in hydrogenation |

| Solvent | THF at 60°C | Optimal for polar intermediates |

| Reaction Time | 12–24 hours | Prevents incomplete conversion |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and NMR can confirm the presence of cyano (-CN) and hydroxyl (-OH) groups, with chemical shifts typically at δ 2.5–3.5 ppm for β-hydroxy protons .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–230 nm) can assess purity (>95% as per industry standards ).

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight (e.g., CHNO: theoretical 114.04 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

Methodological Answer: Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, metabolite interference). A systematic approach includes:

- Dose-Response Validation: Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Metabolite Profiling: Use LC-MS to detect degradation products in biological matrices, as unstable intermediates (e.g., ester hydrolysis) may confound results .

- Orthogonal Assays: Compare activity in cell-free (e.g., enzymatic) vs. cell-based assays to isolate target-specific effects .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

Methodological Answer:

- Chiral Catalysis: Employ asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to enhance stereoselectivity, as demonstrated in β-hydroxy ester syntheses .

- Chromatographic Resolution: Use chiral stationary phases (e.g., amylose-based columns) for preparative-scale separation.

- Dynamic Kinetic Resolution: Combine enzymatic catalysis (e.g., lipases) with racemization agents to achieve >99% enantiomeric excess (ee) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability profiles of this compound under varying pH conditions?

Methodological Answer: Stability studies must standardize buffers (e.g., phosphate vs. citrate) and temperature. For example:

- pH-Dependent Degradation: Monitor hydrolysis rates via HPLC at pH 2–9 (simulating gastrointestinal and physiological conditions) .

- Isotopic Labeling: Use -labeled analogs to trace degradation pathways (e.g., cyano group hydrolysis to carboxylic acid).

Experimental Design

Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?

Methodological Answer:

- Hepatocyte Incubations: Primary human hepatocytes (PHHs) assess Phase I/II metabolism, with sampling intervals (0–120 min) to calculate half-life (t) .

- Microsomal Stability Assays: Liver microsomes + NADPH cofactor quantify CYP450-mediated oxidation. Data normalization to control compounds (e.g., verapamil) is critical .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and eye protection (prevents skin/eye contact with reactive intermediates) .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCN in acidic conditions).

- Emergency Response: Neutralize spills with 10% sodium bicarbonate and adsorbents (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.